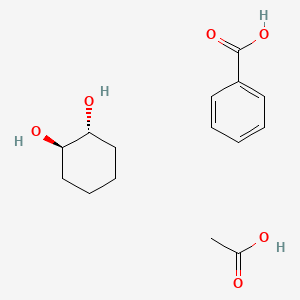
4,4'-Sulfanediylbis(5-chlorocyclohexane-1,2-dicarboxylic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Sulfanediylbis(5-chlorocyclohexane-1,2-dicarboxylic acid) is an organic compound that features a cyclohexane ring substituted with chlorine and carboxylic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Sulfanediylbis(5-chlorocyclohexane-1,2-dicarboxylic acid) typically involves the reaction of 5-chlorocyclohexane-1,2-dicarboxylic acid with a sulfanediyl (sulfur) bridging agent. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Sulfanediylbis(5-chlorocyclohexane-1,2-dicarboxylic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives of the original compound.
Substitution: Compounds with different functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
4,4’-Sulfanediylbis(5-chlorocyclohexane-1,2-dicarboxylic acid) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological systems.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 4,4’-Sulfanediylbis(5-chlorocyclohexane-1,2-dicarboxylic acid) exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Sulfonylbis(5-chlorocyclohexane-1,2-dicarboxylic acid): Similar structure but with a sulfonyl group instead of a sulfanediyl group.
5-Chlorocyclohexane-1,2-dicarboxylic acid: Lacks the sulfanediyl bridging agent.
Uniqueness
4,4’-Sulfanediylbis(5-chlorocyclohexane-1,2-dicarboxylic acid) is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a variety of chemical reactions and makes it valuable for diverse scientific applications.
Propiedades
Número CAS |
62833-57-2 |
|---|---|
Fórmula molecular |
C16H20Cl2O8S |
Peso molecular |
443.3 g/mol |
Nombre IUPAC |
4-chloro-5-(4,5-dicarboxy-2-chlorocyclohexyl)sulfanylcyclohexane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C16H20Cl2O8S/c17-9-1-5(13(19)20)7(15(23)24)3-11(9)27-12-4-8(16(25)26)6(14(21)22)2-10(12)18/h5-12H,1-4H2,(H,19,20)(H,21,22)(H,23,24)(H,25,26) |
Clave InChI |
RZMZMYJLHIZFCP-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(CC(C1SC2CC(C(CC2Cl)C(=O)O)C(=O)O)Cl)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,5,5-Tetramethylbicyclo[4.2.2]deca-3,7,9-triene](/img/structure/B14500699.png)



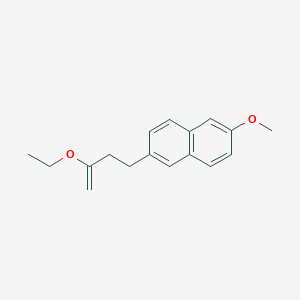
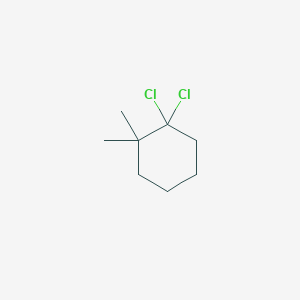
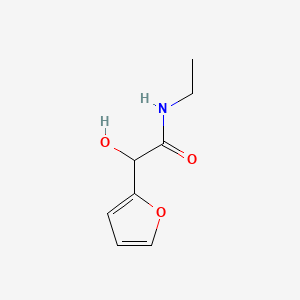
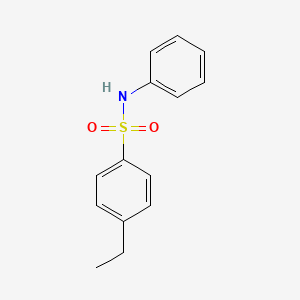
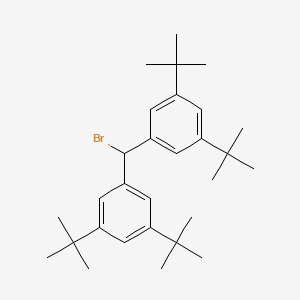
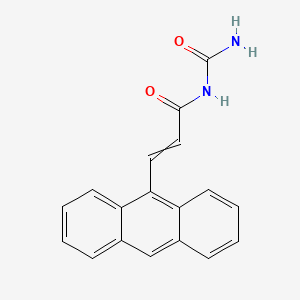
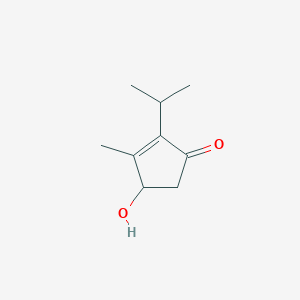
![Silane, [(3,3-dimethyl-1-butynyl)thio]trimethyl-](/img/structure/B14500789.png)

